molecular formula C14H16ClF12I B14300405 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane CAS No. 118673-04-4

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane

Cat. No.: B14300405
CAS No.: 118673-04-4
M. Wt: 574.61 g/mol
InChI Key: MQPYHONGYJMYMG-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane is a halogenated organic compound characterized by the presence of multiple fluorine atoms, a chlorine atom, and an iodine atom. This compound is part of the perfluoroalkyl iodides family, known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane typically involves the halogenation of a suitable perfluoroalkyl precursor. The process may include:

    Fluorination: Introduction of fluorine atoms using reagents like cobalt trifluoride (CoF3) or elemental fluorine (F2).

    Chlorination: Addition of chlorine atoms using chlorine gas (Cl2) or other chlorinating agents.

    Iodination: Incorporation of iodine atoms using iodine (I2) or iodinating agents like iodine monochloride (ICl).

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: Reduction of the halogen atoms to form less halogenated derivatives.

    Oxidation Reactions: Oxidation to introduce oxygen-containing functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) for introducing sulfonic acid groups.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing halogen atoms.

    Oxidation: Reagents like potassium permanganate (KMnO4) for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaI can yield 1-iodo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-chlorotetradecane.

Scientific Research Applications

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other fluorinated compounds and studying halogenation reactions.

    Biology: Investigated for its potential effects on biological systems and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane involves interactions with molecular targets and pathways, such as:

    Molecular Targets: The halogen atoms can interact with nucleophilic sites on biomolecules, leading to modifications in their structure and function.

    Pathways Involved: The compound can influence various biochemical pathways, including those related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

  • 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane
  • 1-Fluoro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane
  • 1-Iodo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-chlorotetradecane

Uniqueness: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane is unique due to its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity. The presence of chlorine, fluorine, and iodine atoms in the same molecule allows for diverse chemical transformations and applications.

Properties

CAS No.

118673-04-4

Molecular Formula

C14H16ClF12I

Molecular Weight

574.61 g/mol

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane

InChI

InChI=1S/C14H16ClF12I/c1-2-3-4-5-6-8(28)7-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(15,26)27/h8H,2-7H2,1H3

InChI Key

MQPYHONGYJMYMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)I

Origin of Product

United States

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